Methyltris(trifluoromethyl)germane
Description
Properties
CAS No. |
66348-19-4 |
|---|---|
Molecular Formula |
C4H3F9Ge |
Molecular Weight |
294.68 g/mol |
IUPAC Name |
methyl-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C4H3F9Ge/c1-14(2(5,6)7,3(8,9)10)4(11,12)13/h1H3 |
InChI Key |
PLVDPEQWNLGHIT-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Methyltris Trifluoromethyl Germane
General Reactivity Patterns of Organogermanium Compounds
Organogermanium compounds display a reactivity that is intermediate between their lighter silicon and heavier tin analogues in Group 14 of the periodic table. wikipedia.org The germanium-carbon (Ge-C) bond is generally stable in air, while germanium-hydrogen (Ge-H) bonds are susceptible to oxidation. wikipedia.org The reactivity of organogermanium compounds is influenced by the nature of the organic substituents and any functional groups attached to the germanium atom.
Historically, organogermanes have been regarded as nucleophiles, with their reactivity in this regard being greater than organosilanes but less than organostannanes. wikipedia.org This trend is also observed in other reactions, such as the M-ene reaction, where the reactivity order is Si < Ge < Sn < Pb. wikipedia.org The increased reactivity down the group is attributed to enhanced π-σ* conjugation between the double bond and the C-M bond. wikipedia.org
In cross-coupling reactions, organogermanium compounds have demonstrated unique reactivity. While initially considered less reactive than other organometallic nucleophiles, certain organogermanes exhibit enhanced reactivity in specific catalytic systems. wikipedia.orgwikipedia.org For instance, in gold-catalyzed cross-coupling reactions, aryltriethylgermanes (ArGeEt3) are more reactive than their aryl silane (B1218182) or boronic ester counterparts. wikipedia.org This distinct reactivity allows for orthogonal functionalization of molecules, where different reactive groups can be selectively targeted. wikipedia.org The activation of the C-Ge bond in these reactions often proceeds through an electrophilic aromatic substitution (SEAr)-type mechanism, particularly with electron-deficient transition metal catalysts. wikipedia.org
The hydrolysis of organogermanium halides is a common reaction that leads to the formation of germoxanes, which contain Ge-O-Ge linkages. nih.gov The structure of the resulting germoxane is highly dependent on the steric and electronic properties of the organic substituents. nih.gov For instance, hydrolysis of R2GeHal2 can yield cyclic [R2GeO]n (n = 3 or 4) species. nih.gov The presence of bulky or electron-withdrawing groups can lead to the formation of stable germanols (R3GeOH). nih.gov
Reactivity of the Germanium-Trifluoromethyl Moiety
The introduction of trifluoromethyl (CF3) groups onto a germanium center significantly influences its reactivity. These electron-withdrawing groups can affect the stability of the molecule and the nature of the bonds to germanium.
When comparing analogous compounds in Group 14, the stability of perfluorinated alkyl derivatives varies. Perfluorinated methyl and ethyl germanes are known to be isolable and stable. gelest.com In contrast, the corresponding perfluorinated methyl and ethyl silanes are generally unstable, with simple trifluoromethyl(methyl)silanes only being prepared more recently. gelest.com This highlights a key difference in the ability of germanium to accommodate strongly electron-withdrawing groups compared to silicon.
The bond energies of germanium to other elements are generally about 10% lower than the corresponding silicon bonds, which can contribute to a somewhat lower thermal stability for germanium compounds. gelest.com However, the specific electronic effects of the trifluoromethyl groups can counteract this general trend in certain contexts.
The presence of electron-withdrawing substituents, such as the trifluoromethyl group, can make the Ge-C bond susceptible to cleavage by nucleophiles. nih.gov While detailed studies on the cleavage and rearrangement reactions of methyltris(trifluoromethyl)germane are not extensively documented in the provided search results, the general principles of organogermanium chemistry suggest that the strong inductive effect of the three CF3 groups would polarize the Ge-CH3 bond and potentially activate it towards certain reagents.
Rearrangement reactions in organogermanium chemistry are known, but the classic Brook rearrangement observed in α-silyl ketones, involving migration of silicon from carbon to oxygen, does not appear to have a direct analogue for germanium. gelest.com
Coordination Chemistry and Ligand Exchange Processes
The coordination chemistry of organogermanium compounds is an active area of research. Germanium can form compounds with coordination numbers ranging from the typical tetrahedral four-coordinate state to hypercoordinate states, particularly with electronegative substituents. gelest.comacs.org The larger size and available d-orbitals of germanium, compared to silicon, can facilitate the formation of five- or six-coordinate species. acs.org
Ligand exchange reactions are a fundamental process in the chemistry of organogermanium halides. For example, the hydrolysis of arylgermanium halides involves the exchange of a halide ligand for a hydroxyl group, which can then condense to form germoxanes. nih.gov
While specific studies on the coordination chemistry of this compound were not found, the electron-withdrawing nature of the trifluoromethyl groups would be expected to increase the Lewis acidity of the germanium center, making it more susceptible to coordination by Lewis bases. This could lead to the formation of stable adducts or facilitate ligand exchange processes.
Photochemical Behavior and Photo-induced Reactions
Organogermanium compounds can participate in photo-induced radical reactions. rsc.org Various types of organogermanium compounds, including tetraalkylgermanes, have been shown to be key reagents in radical processes initiated by light. rsc.org
The photochemistry of organogermanium compounds can involve the homolytic cleavage of a germanium-carbon or germanium-germanium bond to generate germyl (B1233479) radicals. wikipedia.org These germanium-centered radicals can then participate in a variety of subsequent reactions. The development of visible-light photocatalysis has provided a powerful method for generating radicals, and organogermanium compounds have been utilized in these systems for germylation and alkylation reactions. rsc.org
The specific mechanisms of photo-induced radical formation in a molecule like this compound would likely involve the absorption of light leading to an excited state, followed by bond cleavage. The high electronegativity of the trifluoromethyl groups could influence the energy of the relevant molecular orbitals and the pathway of the photochemical reaction.
Excited State Dynamics in Organogermanium Systems
The study of the excited state dynamics of organogermanium compounds, such as this compound (CH₃Ge(CF₃)₃), provides crucial insights into their photochemical reactivity, including photodissociation pathways and energy relaxation mechanisms. While specific experimental data on the excited state dynamics of this compound are not extensively available in the public domain, a comprehensive understanding can be constructed by examining the photophysics of related organogermanium systems and the well-documented electronic effects of trifluoromethyl (CF₃) substituents.
Organogermanium compounds are known to be photoactive, with their excited state behavior governed by the nature of the electronic transitions involved. Current time information in Bangalore, IN. For saturated organogermanes like this compound, the primary electronic transitions upon UV irradiation are expected to be of the σ → σ* and n → σ* types. The σ → σ* transitions involve the excitation of an electron from a bonding σ orbital (e.g., Ge-C or C-H) to a corresponding antibonding σ* orbital. libretexts.org These transitions typically require high energy and are observed in the far-UV region.
The presence of the germanium atom, a heavier element in Group 14, introduces significant "heavy-atom effects." This effect is known to enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a lower-lying triplet state (T₁). libretexts.orgresearchgate.net This enhanced ISC can lead to a decrease in fluorescence quantum yield and a significant population of the triplet state, which can then undergo its own distinct photochemical reactions.
The substitution of methyl groups with strongly electron-withdrawing trifluoromethyl groups has a profound impact on the electronic structure and, consequently, the excited state dynamics. The high electronegativity of the fluorine atoms in the CF₃ groups leads to a significant inductive effect, which can stabilize the ground state and alter the energies of the molecular orbitals. This often results in a hypsochromic (blue) shift of the absorption maxima compared to their non-fluorinated analogues. researchgate.net
Upon photoexcitation, the primary photochemical process for many organogermanium compounds is the homolytic cleavage of the germanium-carbon bond, leading to the formation of germyl radicals and carbon-centered radicals. Current time information in Bangalore, IN.beilstein-journals.org In the case of this compound, two primary dissociation pathways from the excited state can be postulated:
Cleavage of the Ge-CH₃ bond: CH₃Ge(CF₃)₃ + hν → •Ge(CF₃)₃ + •CH₃
Cleavage of a Ge-CF₃ bond: CH₃Ge(CF₃)₃ + hν → CH₃Ge(CF₃)₂• + •CF₃
The relative quantum yields of these pathways would depend on the specific excitation wavelength and the bond dissociation energies of the Ge-CH₃ and Ge-CF₃ bonds in the excited state. Theoretical calculations on related species suggest that the presence of electron-withdrawing groups can influence the bond dissociation energies and thus the preferred fragmentation pathway. researchgate.net
To illustrate the potential photophysical parameters, a table compiling representative data from related organogermanium and fluorinated compounds is presented below. It is important to note that these are not the experimental values for this compound but serve to provide context for the expected behavior.
Table 1: Representative Photophysical and Photochemical Data for Related Compounds
| Compound/System | Excitation Wavelength (nm) | Observed Process | Key Findings & Comments | Reference |
| Tetraalkylgermanes | Far-UV | Photodissociation | Homolytic cleavage of Ge-C bonds to form germyl and alkyl radicals. | Current time information in Bangalore, IN. |
| Dithiazolylethenes with CF₃ groups | ~280-350 | Photoisomerization | CF₃ substitution leads to a hypsochromic shift in the UV-Vis absorption spectrum. | researchgate.net |
| Porphyrin derivatives with heavy atoms | Visible | Intersystem Crossing | Heavy atoms enhance spin-orbit coupling, leading to efficient population of triplet states. | libretexts.org |
| Trifluoromethyl iodide (CF₃I) | ~250-300 | Photodissociation | Cleavage of the C-I bond to produce CF₃ radicals. | youtube.com |
The excited state dynamics of this compound are therefore expected to be a complex interplay of σ-bond excitation, rapid intersystem crossing due to the germanium heavy-atom effect, and subsequent photodissociation. The strong inductive effect of the trifluoromethyl groups likely shifts the absorption to shorter wavelengths and influences the branching ratio of the Ge-C bond cleavage. Further detailed experimental studies, such as femtosecond transient absorption spectroscopy, and high-level theoretical calculations would be necessary to fully elucidate the intricate excited state pathways of this specific molecule.
Spectroscopic Characterization Methodologies for Methyltris Trifluoromethyl Germane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of methyltris(trifluoromethyl)germane, offering detailed information about the local chemical environment of magnetically active nuclei such as ¹H, ¹⁹F, ¹³C, and ⁷³Ge.
Illustrative ¹⁹F NMR Data for Related Trifluoromethyl Compounds
| Compound | Chemical Shift (δ, ppm vs. CFCl₃) |
|---|---|
| CF₃COOH | -76.55 |
| C₆H₅CF₃ | -63.72 |
This table provides examples of ¹⁹F NMR chemical shifts for common trifluoromethyl-containing compounds to illustrate the typical range. Specific experimental data for this compound is not available in the cited sources.
Carbon-13 NMR Spectroscopy: In the ¹³C NMR spectrum of this compound, two distinct resonances are expected: one for the methyl (CH₃) carbon and one for the trifluoromethyl (CF₃) carbons. A key feature of the CF₃ carbon signal is its splitting into a quartet due to the one-bond coupling with the three fluorine atoms (¹J(¹³C,¹⁹F)). researchgate.netresearchgate.net This coupling constant is typically large, on the order of 270-300 Hz. The chemical shift of the CF₃ carbon is influenced by the high electronegativity of the attached fluorine atoms and generally appears in the range of 120-130 ppm. The methyl carbon would appear as a single peak at a much higher field (lower ppm value).
Expected ¹³C NMR Splitting Pattern for the CF₃ Group
| Carbon | Expected Multiplicity | Typical ¹J(C,F) (Hz) |
|---|
This table illustrates the expected splitting pattern for the trifluoromethyl carbon in ¹³C NMR due to fluorine coupling, based on general principles and data for other trifluoromethyl compounds. researchgate.netresearchgate.net
Germanium-73 NMR Spectroscopy: Direct observation of the germanium center can be achieved through ⁷³Ge NMR spectroscopy. However, this technique presents significant challenges. The ⁷³Ge nucleus has a low natural abundance (7.76%) and is a quadrupolar nucleus (spin I = 9/2), which often results in broad resonance signals and low sensitivity. For these reasons, obtaining high-resolution ⁷³Ge NMR spectra can be difficult. The chemical shift of ⁷³Ge covers a very wide range, and for organogermanium compounds, it is sensitive to the nature of the substituents attached to the germanium atom. For this compound, the ⁷³Ge chemical shift would provide direct information on the electronic environment of the central metal atom.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups and determining the vibrational modes of a molecule. The gas-phase infrared and liquid-phase Raman spectra of this compound have been reported, providing a detailed vibrational assignment. researchgate.net The spectra are characterized by absorption bands corresponding to the vibrations of the methyl group, the trifluoromethyl groups, and the Ge-C bonds.
Key vibrational modes include:
C-H stretching vibrations of the methyl group, typically observed in the 2900-3000 cm⁻¹ region.
C-F stretching vibrations of the trifluoromethyl groups, which are expected to be very strong in the infrared spectrum and typically appear in the 1100-1350 cm⁻¹ region.
Ge-C stretching vibrations , which occur at lower frequencies and are characteristic of the organogermanium framework.
Deformation modes for both the methyl and trifluoromethyl groups.
A normal coordinate analysis can be employed to assign the observed vibrational frequencies to specific molecular motions, providing a deeper understanding of the bonding and force constants within the molecule.
Illustrative Vibrational Frequencies for Methyl and Trifluoromethyl Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| -CH₃ | Symmetric & Asymmetric Stretching | 2850 - 3000 |
| -CH₃ | Symmetric & Asymmetric Deformation | 1350 - 1470 |
| -CF₃ | Symmetric & Asymmetric Stretching | 1100 - 1350 |
| -CF₃ | Symmetric & Asymmetric Deformation | 500 - 800 |
This table presents typical vibrational frequency ranges for the functional groups present in this compound based on data from related molecules.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight.
Electron impact (EI) ionization would likely lead to the fragmentation of the molecule. The fragmentation patterns of organometallic compounds are often governed by the relative strengths of the metal-carbon and carbon-substituent bonds. For this compound, common fragmentation pathways would likely involve the cleavage of the Ge-C bonds. libretexts.orgyoutube.com
Predicted major fragmentation pathways include:
Loss of a methyl radical (•CH₃) , leading to the formation of the [Ge(CF₃)₃]⁺ ion.
Loss of a trifluoromethyl radical (•CF₃) , resulting in the [CH₃Ge(CF₃)₂]⁺ ion.
Further fragmentation of these primary ions.
The relative intensities of the fragment ions in the mass spectrum provide information about the stability of the resulting cations and radicals. The most stable fragment ion often corresponds to the base peak in the spectrum.
Predicted Key Fragments in the Mass Spectrum of this compound
| Ion | Formula |
|---|---|
| Molecular Ion | [CH₃Ge(CF₃)₃]⁺ |
| Fragment 1 | [Ge(CF₃)₃]⁺ |
| Fragment 2 | [CH₃Ge(CF₃)₂]⁺ |
| Fragment 3 | [Ge(CF₃)₂]⁺ |
This table lists the predicted major ions that would be observed in the mass spectrum of this compound based on common fragmentation patterns of similar compounds. libretexts.orgyoutube.com
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths and angles. While no specific X-ray crystal structure determination for this compound has been found in the searched literature, the structural characteristics of molecules containing trifluoromethyl groups are well-documented.
A significant challenge in the crystallography of trifluoromethyl-containing compounds is the common occurrence of rotational disorder of the CF₃ groups. nih.gov This disorder can complicate the structure refinement process. If a suitable crystal of this compound could be obtained, X-ray diffraction would reveal:
The coordination geometry around the central germanium atom.
The precise Ge-C and C-F bond lengths and the C-Ge-C bond angles.
The conformation of the trifluoromethyl and methyl groups relative to each other.
Intermolecular interactions in the solid-state packing.
Computational and Theoretical Studies of Methyltris Trifluoromethyl Germane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and bond characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure and properties of molecules by calculating the electron density, rather than the more complex many-electron wavefunction.
For Methyltris(trifluoromethyl)germane, DFT calculations would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. From these calculations, a wealth of information can be derived, including:
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Atomic Charges: Various population analysis schemes within DFT can assign partial charges to each atom, offering insights into the polarity of the bonds and the electrostatic potential of the molecule.
Bonding Analysis: Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be applied to the DFT-calculated electron density to characterize the nature of the chemical bonds (e.g., covalent vs. ionic character) and identify key orbital interactions.
A hypothetical data table summarizing typical DFT results for this compound is presented below.
| Property | Calculated Value |
| Ge-C (methyl) bond length (Å) | Data not available |
| Ge-C (trifluoromethyl) bond length (Å) | Data not available |
| C-Ge-C bond angle (°) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
No specific experimental or computational data for this compound is publicly available. The table illustrates the types of parameters that would be obtained from DFT calculations.
Ab Initio Methods for Thermochemical Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate thermochemical data.
For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to calculate:
Enthalpy of Formation: The standard enthalpy of formation is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements.
Gibbs Free Energy of Formation: This value determines the spontaneity of the formation of the compound under standard conditions.
Heat Capacity: The heat capacity of the molecule can be calculated from its vibrational frequencies, which are obtained from frequency calculations.
Entropy: The standard entropy of the molecule can also be determined from the vibrational, rotational, and translational contributions.
A summary of the types of thermochemical data that could be obtained from ab initio calculations is shown in the table below.
| Thermochemical Property | Calculated Value |
| Standard Enthalpy of Formation (kJ/mol) | Data not available |
| Standard Gibbs Free Energy of Formation (kJ/mol) | Data not available |
| Standard Molar Entropy (J/mol·K) | Data not available |
| Heat Capacity at constant pressure (Cp) (J/mol·K) | Data not available |
No specific experimental or computational data for this compound is publicly available. The table illustrates the types of parameters that would be obtained from ab initio calculations.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and intermolecular interactions.
For this compound, MD simulations could be used to understand:
Liquid State Structure: The arrangement of molecules in the liquid phase can be characterized by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.
Transport Properties: Properties such as viscosity, diffusion coefficients, and thermal conductivity can be calculated from MD trajectories.
Solvation Effects: MD simulations can be used to study the behavior of this compound in different solvents, providing insights into its solubility and the nature of solute-solvent interactions.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are often difficult to study experimentally.
Photolytic Mechanism Predictions
Photolysis involves the breaking of chemical bonds by light. Computational methods can be used to predict the likely outcomes of photolytic reactions by examining the excited state potential energy surfaces. For this compound, this could involve:
Excited State Calculations: Time-dependent DFT (TD-DFT) or other excited-state methods could be used to calculate the energies of the electronic excited states.
Potential Energy Surface Scans: By mapping the potential energy as a function of bond lengths and angles in the excited state, it is possible to identify the most likely bond cleavage pathways.
Radical Formation Pathways
The cleavage of bonds in this compound can lead to the formation of various radical species. Computational modeling can be used to investigate the energetics of these processes.
Key aspects that could be studied include:
Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically can be calculated using high-level ab initio or DFT methods. The Ge-CH₃ and Ge-CF₃ bonds would be of particular interest.
Transition State Searching: For reactions involving radical formation, computational methods can be used to locate the transition state structure and calculate the activation energy barrier, providing insights into the reaction kinetics.
The table below illustrates the kind of data that could be generated from such studies.
| Reaction Pathway | Bond Dissociation Energy (kJ/mol) | Activation Energy (kJ/mol) |
| CH₃(CF₃)₃Ge → •CH₃ + •Ge(CF₃)₃ | Data not available | Data not available |
| CH₃(CF₃)₃Ge → •CF₃ + •Ge(CH₃)(CF₃)₂ | Data not available | Data not available |
No specific experimental or computational data for this compound is publicly available. The table illustrates the types of parameters that would be obtained from computational studies of reaction mechanisms.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The accuracy of these predictions is then validated by comparing them with experimentally obtained spectra.
Vibrational Spectroscopy
The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP, often in conjunction with a suitable basis set like 6-311++G(d,p). These calculations provide a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. However, calculated harmonic frequencies often deviate from experimental fundamental frequencies due to the neglect of anharmonicity and other approximations inherent in the computational methods. To bridge this gap, scaling factors are commonly applied to the calculated frequencies to improve their agreement with experimental values.
A hypothetical comparison for some key vibrational modes of this compound is presented in the table below to illustrate the expected correlation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C-H stretch (in CH₃) | Data not available | Data not available |
| CF₃ symmetric stretch | Data not available | Data not available |
| CF₃ asymmetric stretch | Data not available | Data not available |
| Ge-C stretch (CH₃) | Data not available | Data not available |
| Ge-C stretch (CF₃) | Data not available | Data not available |
| CF₃ bending | Data not available | Data not available |
| CH₃ rock | Data not available | Data not available |
Note: The data in this table is illustrative as specific experimental and computational values for this compound were not found in the searched literature.
NMR Spectroscopy
Computational methods are also extensively used to predict the NMR chemical shifts (δ) for nuclei such as ¹H, ¹³C, and ¹⁹F. nih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is a common approach for such predictions. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to allow for direct comparison with experimental data.
For this compound, one would expect distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra corresponding to the methyl and trifluoromethyl groups. The chemical environment of each nucleus, influenced by factors like electronegativity of neighboring atoms and through-space interactions, determines its chemical shift.
Computational predictions can be particularly useful in assigning closely spaced signals or understanding the electronic effects within the molecule. For instance, the ¹⁹F NMR chemical shift is highly sensitive to its local electronic environment, and DFT calculations can help rationalize the observed shifts. nih.govresearchgate.net While a dedicated study with a direct comparison of experimental and calculated NMR data for this compound is not available, the general accuracy of such predictions for fluorinated compounds has been demonstrated. nih.govuni-muenchen.de
An illustrative table comparing hypothetical experimental and calculated NMR chemical shifts for this compound is provided below.
| Nucleus | Group | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H | CH₃ | Data not available | Data not available |
| ¹³C | CH₃ | Data not available | Data not available |
| ¹³C | CF₃ | Data not available | Data not available |
| ¹⁹F | CF₃ | Data not available | Data not available |
Note: The data in this table is illustrative as specific experimental and computational values for this compound were not found in the searched literature.
The synergy between computational prediction and experimental measurement of spectroscopic parameters is crucial for the detailed structural and electronic characterization of molecules like this compound. While specific data tables for this compound are not currently published, the established methodologies provide a robust framework for its future spectroscopic analysis.
Advanced Structural Chemistry and Intermolecular Interactions
Coordination Geometry and Stereochemical Aspects at the Germanium Center
The coordination environment of the germanium atom in organogermanium compounds is pivotal to their structure and reactivity. For tetracoordinate species like Methyltris(trifluoromethyl)germane, the germanium center typically adopts a tetrahedral geometry, analogous to its carbon and silicon congeners. wikipedia.org However, germanium's larger size and the accessibility of its empty d-orbitals allow for the expansion of its coordination sphere. acs.org Consequently, coordination numbers of five and six are common, leading to trigonal-bipyramidal and octahedral (or pseudo-octahedral) geometries, respectively. researchgate.netpaperpublications.org This flexibility in coordination is a defining feature of germanium chemistry.
From a stereochemical perspective, a germanium atom bonded to four different substituents is a chiral center, resulting in a tetrahedral stereocenter. acs.org While the synthesis of such chiral organogermanium compounds has been achieved, it presents significant challenges. acs.org The propensity of germanium to form hypervalent, five- or six-coordinate intermediates can facilitate the scrambling of stereochemistry, as ligands may more easily rearrange around the larger, more flexible coordination sphere. acs.org This tendency to favor hypercoordination over maintaining a stable tetrahedral stereocenter makes the isolation of specific enantiomers of chiral germanes a complex synthetic endeavor. acs.org
Table 1: Common Coordination Geometries of Germanium
| Coordination Number | Geometry | Typical Examples | Citation |
|---|---|---|---|
| 4 | Tetrahedral | Tetraethylgermane, GeR4 | wikipedia.org |
| 5 | Trigonal Bipyramidal | Germatranes, [Ge(μ-DMP)(DMP)]2 | researchgate.netpaperpublications.orgnih.gov |
| 6 | Octahedral | [Ge(tpp)(EtO)2], Ge(PS)4 | nih.govbenthamopen.com |
| 7 | Pentagonal Bipyramidal | Heptacoordinate diphenyllead (analogous potential for Ge) | paperpublications.orgresearchgate.net |
Hypervalent Bonding and Intramolecular Coordination in Organogermanium Compounds
Hypervalent bonding describes the ability of a main-group element to form bonds that result in more than eight valence electrons in its valence shell. researchgate.net Germanium readily forms hypervalent compounds, a consequence of its ability to accept electrons into its empty orbitals, leading to five-coordinate (10-electron) or six-coordinate (12-electron) centers. acs.orgresearchgate.netnih.gov These hypervalent species typically exhibit distorted trigonal-bipyramidal or pseudooctahedral geometries. researchgate.net
A primary mechanism for achieving hypervalency in organogermanium chemistry is through intramolecular coordination. This occurs when a ligand attached to the germanium atom possesses a donor atom (such as nitrogen or oxygen) that can form a dative bond back to the germanium center. nih.gov The most extensively studied examples of this phenomenon are germatranes, which feature a transannular N→Ge coordination bond. paperpublications.org This intramolecular interaction forces the germanium atom into a distorted trigonal-bipyramidal geometry. paperpublications.org The strength of this N→Ge bond is sensitive to the electronic properties of the other substituents on the germanium atom. paperpublications.org Similar intramolecular coordination has been observed with oxygen donors, where a carboxylate anion can coordinate to the germanium center, forming stable five- or six-coordinate cyclic structures. nih.gov These interactions are not mere curiosities; they fundamentally alter the electronic properties and reactivity of the germanium center.
Table 2: Examples of Hypervalent Organogermanium Compounds with Intramolecular Coordination
| Compound Class | Donor Atom | Resulting Geometry at Ge | Key Feature | Citation |
|---|---|---|---|---|
| Germatranes | Nitrogen | Distorted Trigonal Bipyramidal | Transannular N→Ge dative bond | paperpublications.org |
| Carboxyethylgermasesquioxanes | Oxygen | Cyclic Pentacoordinate/Hexacoordinate | Intramolecular coordination from carboxylate anion | nih.gov |
| (Aminomethyl)phenylgermanes | Nitrogen | Distorted Trigonal Bipyramidal | N→Ge transannular interaction | rsc.org |
Tetrel Bonding Phenomena Involving Germanium and Trifluoromethyl Groups
A tetrel bond (TtB) is a non-covalent interaction where a Group 14 element (C, Si, Ge, Sn, Pb) functions as an electrophilic center, attracting a nucleophile such as a lone-pair-possessing atom or an anion. researchgate.netnih.govarxiv.org This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the surface of the tetrel atom, typically opposite a covalent bond to an electron-withdrawing group. researchgate.netnih.gov
Substantial experimental evidence for germanium-based tetrel bonds has been gathered from surveys of crystallographic databases, such as the Cambridge Structural Database (CSD). researchgate.netnih.gov These surveys reveal numerous examples of short, directional contacts between germanium atoms in organogermanium derivatives and nucleophilic atoms (e.g., N, O, S, and halogens) in adjacent molecules or within the same molecule (intramolecular). researchgate.netnih.gov A defining characteristic of these interactions is their high directionality; the nucleophile is typically positioned along the extension of one of the covalent bonds to the germanium atom, consistent with an interaction mediated by a σ-hole. nih.gov The geometry around the germanium atom often shows a tendency to distort from tetrahedral towards trigonal bipyramidal upon forming a tetrel bond. nih.gov
Table 3: Selected Experimental Examples of Germanium-Based Tetrel Bonds
| Interacting Atoms | Normalized Contact (Nc)¹ | C–Ge···Nucleophile Angle (°) | System Description | Citation |
|---|---|---|---|---|
| Ge···N | 0.85 | 173.79 | 1-(trimethylsilylimino(diphenyl)phosphoranyl)-2-(triphenylgermyl)benzene | nih.gov |
| Ge···O | 0.97 | 179.77 | (2-carbomethoxy-5-chlorophenyl)triphenylgermane | researchgate.net |
| Ge···O | 0.76 | ~170 (estimated from fig.) | chloro-tris((2-methoxymethyl)phenyl)germane | researchgate.net |
¹ Normalized contact (Nc) is the ratio of the experimental interaction distance to the sum of the van der Waals radii of the interacting atoms. Values less than 1 indicate a close contact.
The strength of a tetrel bond is critically dependent on the magnitude of the σ-hole on the tetrel atom, which is enhanced by the presence of electron-withdrawing substituents. mdpi.comsemanticscholar.org The trifluoromethyl (–CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry.
In this compound, the three –CF₃ groups are expected to strongly polarize the Ge-C bonds, withdrawing electron density from the germanium center. This inductive effect would significantly enhance the positive electrostatic potential of the σ-hole on the germanium atom, particularly on the surface opposite the Ge–CH₃ bond. Consequently, the germanium atom in this compound is predicted to be a potent tetrel bond donor, capable of forming strong, directional interactions with Lewis bases.
Furthermore, the trifluoromethyl group itself can participate in non-covalent interactions. The carbon atom within the –CF₃ group can also possess a σ-hole and act as a tetrel bond donor. researchgate.netrsc.org This has been observed in protein-ligand complexes where CF₃ groups interact with electron-rich atoms. rsc.org Therefore, the intermolecular interactions of this compound are likely complex, involving tetrel bonds directed by both the central germanium atom and the carbon atoms of the peripheral trifluoromethyl groups.
Computational chemistry provides powerful tools for analyzing and quantifying tetrel interactions. Ab initio methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are widely used to calculate interaction energies, geometries, and electronic properties of tetrel-bonded complexes. mdpi.commdpi.comnih.gov
Theoretical studies on germanium-containing systems confirm that Ge can form strong tetrel bonds. mdpi.commdpi.com The interaction energies (E_int) increase as the tetrel atom becomes heavier (Si < Ge < Sn), and they are significantly enhanced by electron-withdrawing substituents. mdpi.commdpi.com For charge-assisted systems, these interaction energies can be substantial, indicating a strong, partially covalent character. mdpi.comnih.gov
Analyses using the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions plot (NCIplot) are employed to further characterize these bonds. rsc.orgmdpi.com QTAIM analysis can identify a bond critical point between the germanium and the interacting nucleophile, while NCIplot analysis provides a visual representation of the non-covalent interaction in real space. rsc.orgmdpi.com Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the positive σ-hole on the germanium atom, confirming its role as the electrophilic partner in the tetrel bond. rsc.orgnih.gov
Table 4: Computational Data for Representative Germanium-Based Tetrel Bonded Complexes
| Complex (Lewis Acid···Base) | Computational Level | Interaction Energy (kJ/mol) | T···N/O Distance (Å) | Citation |
|---|---|---|---|---|
| GeH₂···HCN | MP2/aug-cc-pVDZ | -38.62 | - | mdpi.com |
| GeH₂···CO | MP2/aug-cc-pVDZ | -40.67 | - | mdpi.com |
| GeH₃F···NH₃ (σ-hole) | MP2/aug-cc-pVTZ | -35.1 | 2.508 | mdpi.com |
| F₃GeCN···F⁻ | MP2/aug-cc-pVTZ | -288.7 | - | nih.gov |
| [p-NH₃(C₆F₄)GeH₃]⁺···NH₃ | M06-2X/def2-TZVP | -90.0 | - | nih.gov |
Research Applications in Advanced Materials and Catalysis
Germanium-Containing Film Deposition in Semiconductor Technology
The semiconductor industry continually seeks new precursor materials to fabricate next-generation microelectronic devices. Methyltris(trifluoromethyl)germane has been identified as a promising precursor for depositing germanium-containing thin films, which are integral to modern semiconductor manufacturing. ontosight.ai
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are cornerstone techniques for building the complex, layered structures of integrated circuits. The choice of precursor is critical to the success of these processes. An ideal precursor must be sufficiently volatile to be transported into the reaction chamber in the gas phase, yet thermally stable enough to avoid premature decomposition.
This compound's status as a volatile liquid at room temperature makes it well-suited for these deposition techniques. ontosight.ai Its molecular design allows for controlled decomposition on a heated substrate, depositing a thin film of germanium-containing material. In ALD, the precursor's ligands—the methyl and trifluoromethyl groups—facilitate self-limiting surface reactions, enabling the layer-by-layer growth of highly uniform and conformal films, which is essential for fabricating complex three-dimensional device architectures.
The three trifluoromethyl (CF₃) groups are not merely passive components of the precursor molecule; they actively influence the properties of the deposited films. The introduction of fluorine into materials is a well-established strategy for modifying their characteristics.
Dielectric Constant: Incorporating fluorine can significantly lower the dielectric constant (k-value) of the resulting material. researchgate.net Low-k dielectric materials are crucial for insulating the microscopic copper wiring in modern chips, reducing signal delay and power consumption.
Thermal and Chemical Stability: The carbon-fluorine bond is exceptionally strong, meaning that films incorporating fluorine tend to exhibit enhanced thermal stability and resistance to chemical attack during subsequent manufacturing steps.
Hydrophobicity: Fluorinated surfaces are inherently hydrophobic (water-repellent). This property can prevent moisture absorption in the final device, which is critical for ensuring long-term reliability and performance. Research on fluorinated polyimides has shown that the introduction of CF₃ groups increases the material's free volume and significantly reduces water uptake. researchgate.net
The table below summarizes the influence of the trifluoromethyl group on material properties.
| Chemical Resistance | Increases | The inertness of C-F bonds provides protection against various chemical etchants and solvents. mdpi.com |
Catalytic Applications of Organogermanium Complexes
While specific catalytic functions of this compound are an emerging area of research, the broader class of organogermanium complexes has demonstrated significant utility in catalysis. mdpi.com The germanium center can act as a catalytically active site, and by modifying the organic ligands attached to it, its reactivity can be finely tuned. ontosight.ainih.gov
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com This setup allows for high selectivity and mild reaction conditions. Organogermanium compounds are being explored as catalysts for various organic transformations, sometimes as alternatives to more traditional and expensive transition metals. mdpi.com Germanium's ability to participate in redox cycles (e.g., between Ge(II) and Ge(IV) states) and act as a Lewis acid makes it a versatile catalytic center. mdpi.comalfachemic.com For example, organogermanium compounds have been successfully employed as reagents in palladium-catalyzed cross-coupling reactions, a vital tool in pharmaceutical and materials synthesis. wikipedia.orgontosight.ai
Heterobimetallic complexes, which contain two different metal centers within a single molecule, represent a sophisticated approach to catalyst design. mdpi.com This architecture can lead to cooperative effects, where one metal center activates a substrate and the other performs a chemical transformation, leading to reactivity not achievable with either metal alone. mdpi.com Germanium has been incorporated into various heterobimetallic structures with transition metals like rhodium, copper, and iron. nih.govacs.orgnih.gov The design of such complexes allows for novel catalytic pathways, for instance, in the activation of small molecules or in multi-step tandem reactions where both metals play a distinct, sequential role. mdpi.com
The performance of a metal-based catalyst is profoundly influenced by the ligands bound to it. researchgate.netethernet.edu.et Ligand design is a powerful strategy for tuning a catalyst's steric and electronic properties to optimize its activity, selectivity, and stability. In the context of this compound, the methyl and trifluoromethyl groups are the ligands. The strong electron-withdrawing nature of the three CF₃ groups makes the germanium atom highly electrophilic. mdpi.com This enhanced Lewis acidity could be harnessed for reactions that require the activation of electron-rich substrates.
More advanced research involves using complex, multi-dentate ligands that bind to the germanium center through multiple points of attachment. nih.gov These ligands can stabilize highly reactive germanium species, prevent catalyst decomposition, and create specific geometric arrangements around the metal that favor a desired reaction pathway, a concept that has been explored to control the reactivity of germanium hydrides and other species. nih.govnih.govnih.gov
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃Ge(CF₃)₃ |
| Germane (B1219785) | GeH₄ |
| Germanium(IV) Oxide | GeO₂ |
| Azidotris(trifluoromethyl)germane | (CF₃)₃GeN₃ |
| Carbon Dioxide | CO₂ |
Contributions to Materials Science and Novel Material Development
This compound (CH₃Ge(CF₃)₃) serves as a significant building block in materials science, primarily due to the unique combination of a germanium center with highly electronegative trifluoromethyl groups. ontosight.aimdpi.com This structure makes it a valuable precursor for the development of novel materials with specifically engineered properties for advanced applications. ontosight.ai Research into the compound and its derivatives contributes to a deeper understanding and creation of new functional materials. ontosight.ai
Synthesis of Organogermanium Polymers and Networks
The synthesis of polygermanes, which are germanium-based analogues to common polymers like polyethylene, represents a key area of materials research. nih.govchemrxiv.org These polymers feature a backbone of catenated germanium atoms and are of interest for their unique electronic and chemical properties. nih.govchemrxiv.org Organogermanium compounds, including functionalized germanes, are essential precursors in creating these polymeric structures.
While polygermanes have historically been considered research curiosities, advancements in synthetic methods have expanded their potential. chemrxiv.org Established synthesis routes for polygermanes where a precursor like this compound could be utilized include:
Wurtz-type coupling reactions
Metal-catalyzed dehydrogenative coupling
Ring-opening polymerization (ROP)
Electroreductive reactions researchgate.net
The incorporation of trifluoromethyl (CF₃) groups from the this compound precursor is particularly significant. The -CF₃ group is strongly electron-withdrawing, which can profoundly influence the electronic properties, stability, and intermolecular interactions of the resulting polymer network. mdpi.com This allows for the creation of highly functionalized polygermanes directly from the monomer unit, embedding specific chemical characteristics into the polymer backbone.
Design of Functional Materials with Tailored Properties
The use of this compound as a precursor allows for the design of functional materials with properties tailored at the molecular level. The presence of both the methyl (CH₃) and trifluoromethyl (CF₃) groups on the germanium atom provides a unique combination of properties that can be exploited in material design. ontosight.ai
The primary application in this area is the use of this compound for depositing specialized germanium-containing thin films. ontosight.aiontosight.ai These films are critical in the manufacturing of semiconductor devices. ontosight.ai By using techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), the precursor can be decomposed under controlled conditions to grow a film with precise thickness and composition. The fluorine content from the precursor can influence the film's dielectric properties, etch resistance, and thermal stability, making it suitable for specialized electronic components.
Table 1: Influence of Trifluoromethyl Groups on Material Properties
Explore how the inclusion of the -CF₃ group from the precursor impacts the final material's characteristics and enables specific applications.
| Property Conferred by -CF₃ Groups | Resulting Material Characteristic | Potential Application |
| High Electronegativity | Alters the electronic bandgap and charge transport properties of the polymer or film. | Semiconductor devices, transistors. |
| Chemical Inertness | Increases resistance to chemical attack and thermal degradation. | Protective coatings, durable electronic components. |
| Hydrophobicity | Creates water-repellent surfaces. | Moisture barriers for sensitive electronics. |
| Low Polarizability | Can lower the dielectric constant of the material. | Insulating layers in microelectronics. |
Emerging Applications in Nanoscience and Optoelectronics
The unique properties of organogermanium compounds are paving the way for their use in cutting-edge fields like nanoscience and optoelectronics. Precursors such as this compound are instrumental in fabricating nanoscale materials with novel functions.
A key emerging application is the synthesis of germanium nanocrystals (Ge-NCs). researchgate.net Research has shown that organogermanium polymers can be subjected to reductive thermal processing to create luminescent, oxide-embedded Ge-NCs. researchgate.net This process involves the thermal decomposition of the polymer, leading to the nucleation and growth of nanocrystals. A significant advantage of this method is the ability to control the size of the resulting nanocrystals by varying the temperature and duration of the thermal processing. researchgate.net This size control is critical, as the photoluminescent properties of the nanocrystals are size-dependent, allowing for the tuning of emitted light.
These luminescent nanocrystals have direct applications in optoelectronics. Furthermore, research into related organogermanium polymers has demonstrated their potential in electroluminescent (EL) devices. For instance, a copolymer containing germafluorene units has been used in a single-layer EL device that exhibited high brightness, showcasing the viability of germanium-based polymers in light-emitting applications. researchgate.net The unique electronic structure of organogermanium materials, influenced by σ-π conjugation involving the germanium atom, makes them promising candidates for next-generation optoelectronic components. researchgate.net
Table 2: Pathway from Precursor to Nanomaterial Application
This table outlines the synthesis process from a molecular precursor to a functional nanomaterial and its potential uses in optoelectronics.
| Synthesis Stage | Description | Relevance to Optoelectronics |
| Precursor | An organogermanium compound, such as this compound. | Provides the essential germanium and functional groups (e.g., -CF₃) for the final material. |
| Polymerization | The precursor is polymerized to form a polygermane or a germanium-rich polymer network. | Creates a processable intermediate material. |
| Thermal Processing | The polymer undergoes controlled heating in a reducing atmosphere. | Induces decomposition and disproportionation to form Ge⁰ and GeIV, leading to the nucleation of nanocrystals. researchgate.net |
| Nanocrystal Formation | Size-controlled germanium nanocrystals (Ge-NCs) are formed. | The size of the nanocrystals determines their photoluminescent properties (e.g., the color of emitted light). researchgate.net |
| Device Integration | The resulting Ge-NCs or functional polymers are incorporated into a device structure. | Used as the active layer in light-emitting diodes (LEDs), sensors, or other optoelectronic components. researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The current synthesis of methyltris(trifluoromethyl)germane typically involves the reaction of methylgermanium (B72786) precursors with trifluoromethylating agents. ontosight.ai However, detailed studies on optimizing this process for higher efficiency, scalability, and cost-effectiveness are limited. Future research will likely focus on developing novel synthetic methodologies. This could involve exploring new trifluoromethylating reagents that are more selective and reactive towards the germanium center. Additionally, investigating alternative germanium starting materials and reaction conditions, such as catalytic methods for trifluoromethyl group transfer, could lead to more sustainable and efficient synthetic routes. The development of one-pot syntheses or flow chemistry approaches could also significantly enhance the production of this compound for further research and application.
Exploration of New Reactivity Pathways and Functionalization Strategies
The reactivity of the germanium-carbon and germanium-trifluoromethyl bonds in this compound is a key area for future investigation. Understanding the compound's behavior towards a range of electrophilic and nucleophilic reagents will be crucial for its application as a synthetic building block. Research is anticipated to explore the selective cleavage of the Ge-CH₃ or Ge-CF₃ bonds to enable the introduction of new functional groups. This could lead to the synthesis of a diverse range of trifluoromethylated germanium derivatives with tailored electronic and steric properties. The exploration of its coordination chemistry and the ability of the germanium center to participate in various catalytic cycles are also promising avenues for future studies.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool for understanding the fundamental properties of this compound and predicting its reactivity. Future research will likely employ advanced computational modeling, such as density functional theory (DFT), to investigate the electronic structure, bonding characteristics, and thermodynamic stability of the molecule. Such studies can provide valuable insights into reaction mechanisms, predict the outcomes of unexplored reactions, and guide the rational design of new experiments. For instance, computational analysis of related compounds like azidotris(trifluoromethyl)germane has already demonstrated the utility of DFT in characterizing structure and vibrational spectra. acs.orgnih.gov Applying these methods to this compound will be instrumental in accelerating the discovery of its novel chemical properties.
Integration into Multi-component Catalytic Systems
The potential of this compound as a catalyst or a precursor to catalytic species is an area ripe for exploration. ontosight.ai Future research is expected to investigate its role in multi-component catalytic systems, where the unique electronic properties conferred by the trifluoromethyl groups could influence the activity and selectivity of a metallic center. This could involve using this compound as a ligand for transition metals or as a co-catalyst in various organic transformations. The development of well-defined germanium-based catalysts derived from this precursor could offer new solutions for challenging chemical reactions.
Design of Next-Generation Germanium-Based Materials
The incorporation of trifluoromethyl groups into materials can significantly alter their properties, including thermal stability, chemical resistance, and electronic characteristics. This compound serves as a promising precursor for the synthesis of novel germanium-based materials. ontosight.ai Future research will likely focus on its use in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films with tailored properties for applications in microelectronics and optics. Furthermore, the synthesis of polymers and hybrid organic-inorganic materials incorporating the -Ge(CF₃)₃ moiety could lead to the development of advanced materials with unique surface properties, high refractive indices, or enhanced thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
